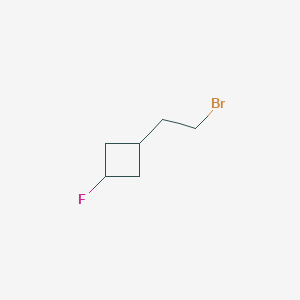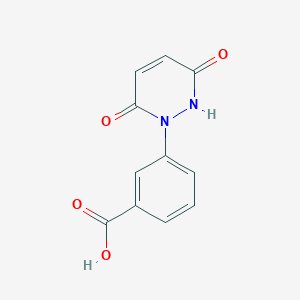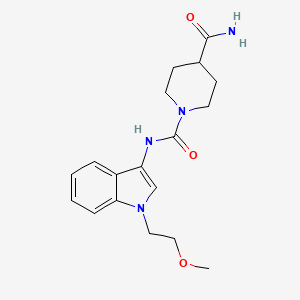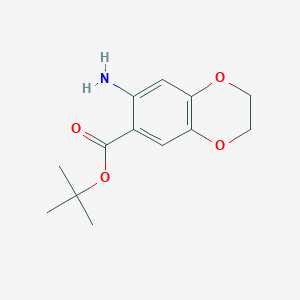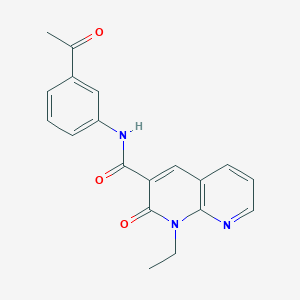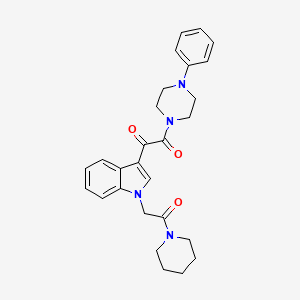![molecular formula C13H15N3O3 B2849045 methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate CAS No. 1787992-84-0](/img/structure/B2849045.png)
methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate is a complex organic compound that falls under the category of heterocyclic compounds. It features a unique structure comprising a pyrazinoindazole moiety fused with a tetrahydropyran ring, making it an intriguing subject for chemical research and application.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cellular components, particularly those involved in cancer pathways .
Mode of Action
It’s worth noting that similar compounds have been synthesized and shown to have excellent optical properties and singlet oxygen generation capacity , which suggests potential applications in photodynamic therapy for cancer treatment.
Biochemical Pathways
Based on the properties of similar compounds, it can be inferred that it may influence pathways related to oxidative stress and cellular apoptosis, particularly in the context of cancer cells .
Result of Action
Similar compounds have been shown to produce significant cytotoxic effects in certain types of cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under specific conditions, such as the presence of a base and certain temperature conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate typically involves a multi-step process starting from readily available precursors. The common synthetic route includes:
Formation of the Indazole Core: : The indazole core can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone.
Cyclization to Form Pyrazinoindazole: : The resulting indazole undergoes cyclization with a haloacetyl derivative to form the pyrazinoindazole structure.
Tetrahydropyran Ring Formation: : This intermediate is then subjected to a cyclization reaction with tetrahydropyran-2-one under acidic or basic conditions to complete the tetrahydropyran ring fusion.
Esterification: : Finally, esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst produces this compound.
Industrial Production Methods: The industrial production involves scaling up these reactions using large reactors and optimizing the reaction conditions for yield and purity. The process must also be streamlined for cost-effectiveness and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the nitrogen atoms in the pyrazinoindazole ring.
Reduction: : Reductive conditions can break certain bonds within the compound, potentially reducing the carbonyl group to an alcohol.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the ester group or the pyrazinoindazole ring.
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Various halides or nucleophiles under basic or acidic conditions, depending on the desired substitution.
Oxidation: : Formation of oxo-derivatives and related compounds.
Reduction: : Alcohols and other reduced forms.
Substitution: : Diverse derivatives depending on the substituents used.
Applications De Recherche Scientifique
Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate has various applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Potential use in biological assays due to its complex structure.
Medicine: : Investigated for pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Pyrazinoindazole Derivatives: : Compounds with similar core structures but different functional groups.
Tetrahydropyran Derivatives: : Compounds with the tetrahydropyran ring, but varying in other parts of the molecule.
Uniqueness: Methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate stands out due to its unique fusion of the pyrazinoindazole and tetrahydropyran rings, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable target for further research and application development.
Hope that satisfies your scientific curiosity. Anything else on your mind?
Propriétés
IUPAC Name |
methyl 2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-19-11(17)8-15-6-7-16-12(13(15)18)9-4-2-3-5-10(9)14-16/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLIZUEHKUMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN2C(=C3CCCCC3=N2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
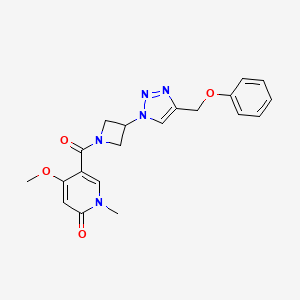

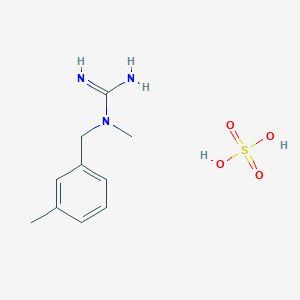

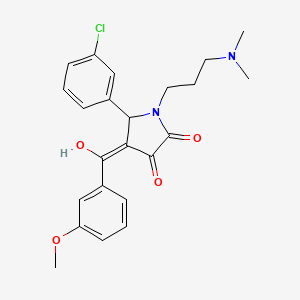
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2848971.png)
